molecular formula C18H22NO3+ B1240085 (R)-N-methylcoclaurinium

(R)-N-methylcoclaurinium

Cat. No.: B1240085
M. Wt: 300.4 g/mol
InChI Key: BOKVLBSSPUTWLV-MRXNPFEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methylcoclaurinium is a chiral, quaternary ammonium salt belonging to the isoquinoline alkaloid family. It is supplied as a high-purity chemical reference standard for non-clinical research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. In research settings, this compound serves as a key compound for studying the structure-activity relationships (SAR) of tetrahydroisoquinoline-derived alkaloids. Its specific stereochemistry makes it a valuable tool for investigating chiral recognition in biological systems. Researchers utilize this compound in fundamental neuropharmacology studies, particularly in the exploration of ligand interactions with neurotransmitter receptors. Its mechanism of action is primarily investigated in the context of its potential as a positive allosteric modulator of specific NMDA receptor subunits, such as GluN2C and GluN2D, which are implicated in various neurological processes and disease states . Specific research applications include use as a standard in analytical method development using techniques like HPLC and LC-MS, and in vitro assays to probe its biochemical and pharmacological properties. As a quaternary ammonium compound, its permanent positive charge influences its physicochemical behavior and membrane permeability, which is a critical factor in its research applications . Handling should be performed by trained professionals in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22NO3+

Molecular Weight

300.4 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/p+1/t16-/m1/s1

InChI Key

BOKVLBSSPUTWLV-MRXNPFEDSA-O

SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Origin of Product

United States

Contextualization of R N Methylcoclaurinium Within Isoquinoline Alkaloid Biosynthesis

The biosynthesis of the approximately 2,500 identified benzylisoquinoline alkaloids originates from the amino acid tyrosine. frontiersin.orgoup.com Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgacs.org The foundational step in BIA biosynthesis is the Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to form the chiral precursor (S)-norcoclaurine or its (R)-enantiomer. acs.orgacs.orgnih.gov

From norcoclaurine, a series of methylation and hydroxylation reactions occur. Norcoclaurine is first O-methylated at the C6 position by norcoclaurine 6-O-methyltransferase (6OMT) to yield coclaurine (B195748). frontiersin.orgfrontiersin.org Subsequently, coclaurine is N-methylated by coclaurine N-methyltransferase (CNMT) to form N-methylcoclaurine. frontiersin.orgnih.gov It is at this stage that the stereochemistry becomes critically important. While the (S)-enantiomer, (S)-N-methylcoclaurine, is a precursor to the central intermediate (S)-reticuline and a vast number of BIAs, the (R)-enantiomer, (R)-N-methylcoclaurinium , serves as a key branch point intermediate leading to the formation of other significant alkaloid classes, such as bisbenzylisoquinoline and proaporphine alkaloids. nih.govresearchgate.net

The subsequent hydroxylation of N-methylcoclaurine at the 3'-position is catalyzed by N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450-dependent monooxygenase, to produce 3'-hydroxy-N-methylcoclaurine. nih.govnih.govresearchgate.net This hydroxylation is a critical step towards the biosynthesis of (S)-reticuline, from which numerous BIA skeletons are derived. nih.govresearchgate.net

Historical Overview of Research on Benzylisoquinoline Alkaloids and Their Stereochemistry

The scientific investigation of benzylisoquinoline alkaloids has a rich history spanning over two centuries, beginning with the isolation of morphine from opium poppy (Papaver somniferum) in 1806. oup.com This event marked the first-ever isolation of an alkaloid and ignited widespread scientific interest in plant-derived compounds. oup.com The structural elucidation of these molecules, however, proved to be a formidable challenge for early chemists due to their complex stereochemistry. The correct structure of morphine, for instance, was only confirmed in the 1950s. oup.com

Early research primarily focused on the isolation and structural characterization of new alkaloids. As analytical techniques advanced, so did the understanding of the intricate three-dimensional arrangements of these molecules. The concept of stereoisomerism became central to understanding the diversity and biological activity of BIAs.

A significant breakthrough in understanding the stereochemical control of BIA biosynthesis came with the discovery and characterization of norcoclaurine synthase (NCS). acs.orgnih.gov For a long time, all identified NCS enzymes were found to be strictly (S)-selective, producing (S)-norcoclaurine, which explained the prevalence of (S)-configured BIAs in nature. acs.org However, the existence of numerous (R)-enantiospecific BIAs, including the medicinally vital morphine, posed a long-standing question about the origin of their stereochemistry. acs.org Recent research has led to the identification of NCS homologues capable of producing a mixture of (R)- and (S)-enantiomers of norcoclaurine, providing the first direct evidence for the enzymatic basis of (R)-BIA biosynthesis. acs.org This discovery has opened new avenues for investigating the precise mechanisms that dictate the stereochemical fate of the benzylisoquinoline scaffold.

Significance of R N Methylcoclaurinium As a Key Intermediate in Natural Product Chemistry and Biosynthesis

Precursor Derivations within the Benzylisoquinoline Alkaloid Pathway

The journey to this compound begins with fundamental building blocks derived from the shikimate pathway, a core metabolic route in plants and microorganisms for the synthesis of aromatic amino acids.

Origin from Tyrosine and DOPA through early steps

The biosynthesis of all benzylisoquinoline alkaloids, including this compound, initiates with the amino acid L-tyrosine. oup.comwikipedia.org Through a series of enzymatic transformations, L-tyrosine gives rise to two crucial precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comnih.gov Dopamine is formed from L-tyrosine via the intermediate L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by tyrosine hydroxylase. nih.govsigmaaldrich.com Subsequently, DOPA decarboxylase converts L-DOPA to dopamine. researchgate.net The other precursor, 4-HPAA, is also derived from L-tyrosine. oup.comnih.gov These initial steps, converting a common amino acid into specialized precursors, are foundational to the entire BIA pathway. sigmaaldrich.com

Formation via (S)-Norcoclaurine and (S)-Coclaurine as Intermediates

The first committed step in the BIA pathway is the condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). nih.govfrontiersin.org This pivotal reaction establishes the characteristic 1-benzylisoquinoline (B1618099) scaffold and, importantly, is stereoselective, primarily forming the (S)-enantiomer, (S)-norcoclaurine. oup.comoup.comuni-bayreuth.de

Following its formation, (S)-norcoclaurine undergoes a series of modifications. The first is a 6-O-methylation, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), to yield (S)-coclaurine. nih.govfrontiersin.org Subsequently, coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. frontiersin.orgnih.gov These sequential methylation steps are critical for directing the biosynthetic flux towards a vast array of downstream alkaloids.

Enantiomeric Specificity in Biosynthesis: The Predominance and Formation of the (R)-Configuration

While the initial steps of the BIA pathway predominantly produce (S)-enantiomers, the biosynthesis of certain alkaloids, including some bisbenzylisoquinoline and proaporphine alkaloids, proceeds through (R)-configured intermediates. researchgate.net In some plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), there is a notable preference for the formation of (R)-norcoclaurine-derived products. nih.gov This is achieved through the action of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases. nih.gov

The formation of (R)-N-methylcoclaurine can occur through different routes. One possibility is the direct formation of (R)-norcoclaurine, which is then sequentially methylated to (R)-coclaurine and finally to this compound. Another proposed mechanism involves the epimerization of (S)-reticuline to (R)-reticuline, which can then be further metabolized. mdpi.com However, evidence also points to the existence of pathways that are selective for (R)-enantiomers from the early stages of biosynthesis. mdpi.com Feeding experiments have shown that both (+)-(S)- and (-)-(R)-N-methylcoclaurine can be incorporated into bisbenzylisoquinoline alkaloids, suggesting that the plant machinery can utilize both enantiomers. lookchem.com

Key Enzymatic Transformations Leading to this compound

The final steps in the formation of this compound involve specific enzymes that catalyze the crucial methylation and stereochemical conversions.

Characterization of N-Methyltransferase Activity

N-methyltransferases are a key class of enzymes in BIA biosynthesis, responsible for the addition of a methyl group to a nitrogen atom, a reaction that often alters the biological activity and metabolic fate of the molecule. oup.comnih.gov Coclaurine N-methyltransferase (CNMT) is the enzyme that catalyzes the N-methylation of coclaurine to form N-methylcoclaurine. frontiersin.orguniprot.org This enzyme utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.gov The activity of these methyltransferases can be regulated by various factors, including the formation of complexes with other proteins. nih.gov The characterization of these enzymes is crucial for understanding how the biosynthetic pathway is controlled and for potential applications in metabolic engineering.

Stereoselective Reductases and Oxidases in Pathway Progression

The progression of the BIA pathway and the determination of the final alkaloid products are heavily influenced by the action of stereoselective reductases and oxidases. oup.com Enzymes such as the berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase, catalyze key cyclization reactions. researchgate.netoup.comnih.gov Cytochrome P450 oxidoreductases are also integral to the pathway, catalyzing a wide range of reactions including hydroxylations and the formation of carbon-carbon and carbon-oxygen bonds. frontiersin.orgmdpi.com

While the direct reductase or oxidase responsible for the final conversion to this compound is not explicitly detailed in the provided context, the broader BIA pathway relies on such enzymes to create the diversity of alkaloid structures. oup.comoup.com For instance, reductases are involved in the stereospecific reduction of intermediates, while oxidases can catalyze the formation of quaternary ammonium (B1175870) ions, a characteristic feature of this compound. nih.gov The interplay of these enzymes ensures the precise stereochemical outcome required for the biosynthesis of specific alkaloids.

Downstream Biosynthetic Diversification from this compound

Following its formation, this compound serves as a substrate for a variety of enzymatic reactions that channel it into distinct biosynthetic routes. These pathways are characterized by complex oxidative coupling reactions and rearrangements, ultimately giving rise to a rich tapestry of alkaloid structures.

Oxidative Coupling Reactions and Dimerization

A primary fate of this compound is its involvement in oxidative coupling reactions, which can be either intramolecular or intermolecular. oup.comrsc.org These reactions are fundamental to the generation of bisbenzylisoquinoline alkaloids (bis-BIAs), a large and structurally diverse family of natural products. oup.com

The dimerization of this compound units, or its coupling with its (S)-enantiomer, is a key process in the biosynthesis of numerous bis-BIAs. researchgate.netresearchgate.net This process is catalyzed by specific cytochrome P450 enzymes of the CYP80 family. oup.comnih.gov Tracer experiments in various plant species have elucidated the specific precursor roles of (R)- and (S)-N-methylcoclaurine in the formation of different bis-BIAs. researchgate.netresearchgate.net

For instance, in Cissampelos pareira, the stereospecific intermolecular oxidative coupling of (S)-N-methylcoclaurine and (R)-N-methylcoclaurine leads to the formation of (S,R)-hayatidin. researchgate.netresearchgate.net In contrast, the oxidative dimerization of two (R)-N-methylcoclaurine units in the same plant results in the formation of (R,R)-isochondrodendrine and (R,R)-bebeerine. researchgate.netresearchgate.net

Similarly, studies in Cocculus laurifolius have demonstrated that oxyacanthine (B1194922) is formed through the intermolecular oxidative coupling of (+)-(S)-N-methylcoclaurine and (-)-(R)-N-methylcoclaurine. lookchem.com The biosynthesis of isotetrandrine (B1672621) in the same plant utilizes both (S)- and (R)-N-methylcoclaurines. researchgate.netresearchgate.net In Tiliacora racemosa, both tiliacorine and tiliacorinine are derived from N-methylcoclaurine, with experiments using (R)- and (S)-N-methylcoclaurines establishing the specific stereochemical configurations of these alkaloids. researchgate.net The formation of cocsulin in Cocculus laurifolius also proceeds via the oxidative dimerization of two N-methylcoclaurine units. researchgate.net

Table 1: Examples of Bisbenzylisoquinoline Alkaloids Derived from this compound and its Enantiomer

AlkaloidPrecursor(s)Plant Source
Oxyacanthine (+)-(S)-N-methylcoclaurine & (-)-(R)-N-methylcoclaurineCocculus laurifolius lookchem.com
Isochondrodendrine (R)-N-methylcoclaurine (dimerization)Cissampelos pareira researchgate.netresearchgate.net
Bebeerine (R)-N-methylcoclaurine (dimerization)Cissampelos pareira researchgate.netresearchgate.net
Cocsulin N-methylcoclaurine (dimerization)Cocculus laurifolius researchgate.net
Isotetrandrine (+)-(S)- and (-)-R-N-methylcoclaurinesCocculus laurifolius researchgate.netresearchgate.net
Hayatidin (S)-N-methylcoclaurine & (R)-N-methylcoclaurineCissampelos pareira researchgate.netresearchgate.net
Tiliacorine (S)- and (R)-N-methylcoclaurinesTiliacora racemosa researchgate.net
Tiliacorinine (S)-N-methylcoclaurine (dimerization)Tiliacora racemosa researchgate.net

The formation of bis-BIAs is initiated by cytochrome P450 enzymes that catalyze either intermolecular C-O or intramolecular C-C phenol (B47542) coupling reactions. oup.com In the case of bis-BIAs, intermolecular coupling is the predominant mechanism. oup.comrsc.org This involves the oxidative coupling of two separate benzylisoquinoline units. uchile.cl For example, the biosynthesis of berbamunine, a bis-BIA, involves the coupling of one (S)-N-methylcoclaurine monomer with one (R)-N-methylcoclaurine monomer. nih.gov The formation of a dauricine-type intermediate through the creation of an ether linkage between the benzylic halves of two N-methylcoclaurine units can be a step in the biosynthesis of some bis-BIAs, which may then undergo further intramolecular oxidative coupling. lookchem.com

Pathways to Proaporphine Alkaloids and other Alkaloid Classes

In addition to dimerization, this compound is a key precursor in the biosynthesis of proaporphine alkaloids. researchgate.net In plants like Cocculus laurifolius, (R)-N-methylcoclaurine is directly converted to proaporphine alkaloids. researchgate.net Recent research has identified that lotus CYP80G (NnCYP80G) and an ortholog from Peruvian nutmeg stereospecifically convert (R)-N-methylcoclaurine into the proaporphine alkaloid glaziovine. nih.gov Glaziovine is then methylated to produce pronuciferine (B1678250), a precursor to other aporphine (B1220529) alkaloids. nih.gov This highlights a dedicated (R)-route to aporphine alkaloids from (R)-norcoclaurine in certain plant species. nih.gov

Involvement of Didehydro-N-methylcoclaurinium Intermediates in Biosynthesis

Tracer experiments have demonstrated the specific incorporation of didehydro-N-methylcoclaurinium iodide into several bisbenzylisoquinoline alkaloids, including oxyacanthine, isotetrandrine, tiliacorine, and tiliacorinine. researchgate.netlookchem.com This suggests that the didehydro intermediate plays a role in the biosynthesis of these compounds. researchgate.net The conversion of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine can proceed through a 1,2-dehydro-N-methylcoclaurine intermediate, which is an achiral species. nih.gov This epimerization is crucial for the biosynthesis of certain bis-BIAs that require both (S) and (R) monomers. nih.gov

An in-depth examination of the chemical synthesis of this compound reveals a landscape of sophisticated strategies, blending classic reactions with modern catalytic and enzymatic methods. The pursuit of this specific enantiomer, a key building block for more complex alkaloids, has driven significant innovation in asymmetric synthesis. This article focuses exclusively on the chemical synthesis approaches to this compound and its analogues, detailing the methods developed for its enantioselective total synthesis, biomimetic pathways, and the creation of its stereoisomers and derivatives.

Molecular and Cellular Biological Roles of R N Methylcoclaurinium in Natural Systems

Functional Role as a Pivotal Intermediate in Plant Secondary Metabolism Regulation

(R)-N-methylcoclaurinium, through its base form (R)-N-methylcoclaurine, functions as a crucial branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs). researchgate.netfrontiersin.org Plant secondary metabolism is characterized by complex pathways that generate vast chemical diversity from a limited number of core intermediates, and (R)-N-methylcoclaurine is a key node in this network. nih.govmdpi.com Its stereochemistry dictates the subsequent enzymatic conversions and the final alkaloid structures produced.

In certain plant species, the BIA pathway bifurcates at the level of N-methylcoclaurine. The (R)-enantiomer is directed towards the synthesis of proaporphine and bisbenzylisoquinoline alkaloids, while its counterpart, (S)-N-methylcoclaurine, is the precursor to (S)-reticuline. researchgate.netfrontiersin.org (S)-reticuline is a central intermediate for numerous other BIA classes, including morphinans (like morphine), benzophenanthridines, and protoberberines. frontiersin.orgfrontiersin.orgnih.gov This stereochemical divergence allows for precise regulation and channeling of metabolic flux into distinct branches of the BIA pathway. frontiersin.org

Research in the sacred lotus (B1177795) (Nelumbo nucifera) has highlighted the indispensable role of the (R)-configured pathway. This plant lacks detectable levels of the key intermediate (S)-reticuline and instead utilizes (R)-N-methylcoclaurine as the primary substrate to generate its characteristic aporphine (B1220529) alkaloids. nih.govmdpi.com Specific cytochrome P450 enzymes stereospecifically catalyze the conversion of (R)-N-methylcoclaurine. For instance, NnCYP80G converts it into the proaporphine alkaloid glaziovine, while NnCYP80A facilitates C-O phenolic coupling to form bisbenzylisoquinoline alkaloids like nelumboferine. nih.govmdpi.com Tracer experiments in other species have confirmed that (R)-N-methylcoclaurine is the specific precursor for proaporphine alkaloids like crotsparine and bisbenzylisoquinoline alkaloids such as cocsulin and nortiliacorinine A. researchgate.net

Table 1: Enzymatic Conversion of (R)-N-methylcoclaurine in Plant BIA Metabolism

Enzyme Family/NamePlant SpeciesReaction TypeProduct(s)Reference
CYP80G (e.g., NnCYP80G)Nelumbo nucifera (Sacred Lotus)C-C Phenol (B47542) CouplingGlaziovine (a proaporphine alkaloid) nih.govmdpi.com
CYP80A (e.g., NnCYP80A)Nelumbo nucifera (Sacred Lotus)C-O Phenol CouplingNelumboferine (a bisbenzylisoquinoline alkaloid) nih.govmdpi.com
Not specifiedCroton sparsiflorusOxidative CouplingN-methylcrotsparine researchgate.net
Not specifiedCocculus laurifoliusOxidative CouplingCocsulin researchgate.net

Intrinsic Biological Activities within Producer Organisms

Plants continuously produce reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), as byproducts of normal metabolic processes like photosynthesis and respiration. mdpi.comnih.govmdpi.com While ROS at low levels function as important signaling molecules, their overaccumulation under stress conditions leads to oxidative damage to vital biomolecules, including lipids, proteins, and DNA. nih.govfrontiersin.org To counteract this threat, plants have evolved a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic components. nih.govfrontiersin.org

Table 2: Key Reactive Oxygen Species (ROS) and Plant Antioxidant Defenses

Reactive Oxygen Species (ROS)Primary Sites of ProductionCellular Defense MechanismsReference
Singlet Oxygen (¹O₂)ChloroplastsCarotenoids, Tocopherols nih.govmdpi.com
Superoxide Radical (O₂•⁻)Mitochondria, Chloroplasts, PeroxisomesSuperoxide Dismutase (SOD) frontiersin.orgnih.gov
Hydrogen Peroxide (H₂O₂)All major organellesCatalase (CAT), Peroxidases (POD), Ascorbate-Glutathione Cycle mdpi.comfrontiersin.org
Hydroxyl Radical (•OH)Generated from H₂O₂ via Fenton reactionPhenolic compounds, Alkaloids, Ascorbate, Glutathione nih.govnih.gov

As sessile organisms, plants must constantly adapt to a changing environment, which includes coping with both biotic stresses (e.g., attacks by pathogens and herbivores) and abiotic stresses (e.g., drought, salinity, and extreme temperatures). nih.govfrontiersin.org A primary strategy for this adaptation is the dynamic regulation of secondary metabolism. taylorfrancis.commdpi.com The production and accumulation of alkaloids, including the precursors like this compound, are integral to these stress response mechanisms. mdpi.comresearchgate.net

The biosynthesis of BIAs is often induced by stress signals. For example, the plant hormone methyl jasmonate, a key signaling molecule in defense against herbivores and necrotrophic pathogens, has been shown to induce the accumulation of transcripts for BIA biosynthetic enzymes. nih.govmdpi.com This leads to an increased production of defensive alkaloids. The metabolic flexibility provided by parallel biosynthetic pathways, such as those utilizing both (R)- and (S)-N-methylcoclaurine, may allow for a more nuanced and efficient adaptive response to different environmental cues. nih.gov The accumulation of these specialized metabolites helps the plant to deter pests, inhibit microbial growth, and mitigate the physiological damage caused by abiotic factors, thereby enhancing its survival and fitness. nih.govfrontiersin.org

Molecular Interactions within Cellular Environments of Producing Organisms

The biological role of this compound is defined by its precise interactions with specific enzymes within the plant cell. BIA biosynthesis is a highly compartmentalized and coordinated process, involving enzymes located in the cytosol, endoplasmic reticulum, and potentially other organelles. nih.govfrontiersin.org (R)-N-methylcoclaurine serves as a substrate for a select group of enzymes, primarily from the cytochrome P450 superfamily, which exhibit remarkable substrate and stereospecificity. nih.govmdpi.com

In the sacred lotus, the enzyme NnCYP80G specifically recognizes the (R)-enantiomer of N-methylcoclaurine to catalyze the intramolecular C-C coupling that forms the proaporphine scaffold. mdpi.com Structural modeling and mutation analysis have identified key amino acid residues, such as R425, that are critical for this catalytic activity; mutation of this residue significantly impairs the enzyme's ability to process (R)-N-methylcoclaurine. mdpi.com This high degree of specificity ensures that the correct metabolic pathway is followed, preventing the wasteful formation of incorrect products.

Advanced Analytical and Spectroscopic Methodologies in R N Methylcoclaurinium Research

Structural Elucidation Techniques for Complex Natural Products

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of natural products, offering unparalleled insight into the connectivity and spatial orientation of atoms. For (R)-N-methylcoclaurinium, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to definitively assign its atomic framework and analyze its conformational dynamics in solution.

Initially, 1D ¹H and ¹³C NMR spectra provide foundational data on the proton and carbon environments within the molecule. Chemical shifts (δ) in these spectra are indicative of the electronic shielding around each nucleus, while scalar couplings (J-couplings) in ¹H NMR reveal through-bond connectivities, which are crucial for establishing the relative arrangement of atoms.

To assemble the complete molecular picture, a series of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment maps correlations between protons that are coupled to each other, allowing for the tracing of proton networks throughout the molecule's backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate each proton with its directly attached carbon, providing a clear map of C-H bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close physical proximity, irrespective of their bonding. This information is vital for determining the relative stereochemistry and the preferred three-dimensional shape (conformation) of the molecule.

Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
C-1 Proton4.0 - 4.560 - 65
Tetrahydroisoquinoline CH₂2.5 - 3.525 - 45
N-Methyl Protons2.0 - 2.540 - 45
Aromatic Protons6.0 - 7.5110 - 130
Quaternary Aromatic Carbons-120 - 160
Methoxy Protons3.5 - 4.055 - 60
Note: Actual chemical shifts are dependent on the specific molecule and experimental conditions.

The conformational flexibility of the tetrahydroisoquinoline ring and the rotation around the bond connecting the benzyl (B1604629) group are further investigated using NOE data and by analyzing the magnitude of proton-proton coupling constants, which are then often compared with computationally modeled structures to identify the most stable conformers.

High-Resolution Mass Spectrometry (MS) and Tandem MS for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. For this compound (C₁₈H₂₂NO₃⁺), HRMS provides a highly accurate mass measurement, allowing for its differentiation from any other compound with the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) is subsequently used to probe the molecule's structure through controlled fragmentation. In this technique, the protonated molecule of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. A key fragmentation pathway for benzylisoquinoline alkaloids is the cleavage of the bond between the benzyl group and the tetrahydroisoquinoline core. This benzylic cleavage is a diagnostic fragmentation that helps to confirm the basic structure of the alkaloid. The fragmentation pattern provides a structural fingerprint that can be used for identification and characterization.

Based on the known fragmentation of related benzylisoquinoline alkaloids, a predicted fragmentation pattern for this compound is presented below.

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossStructural Insight
300.1600192.1025C₇H₈OLoss of the p-hydroxybenzyl moiety, indicative of the substituted tetrahydroisoquinoline core.
300.1600107.0497C₁₁H₁₅NO₂Formation of the p-hydroxybenzyl cation, confirming the structure of the benzyl portion.
Note: The m/z values are calculated theoretical masses for the protonated species and its fragments and require experimental verification.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity and Absolute Configuration

Given the chiral nature of this compound, techniques that can distinguish between its enantiomers are essential.

Chiral Chromatography , especially High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for determining the enantiomeric purity of a sample. The CSP provides a chiral environment that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be separated. The relative areas of the peaks in the resulting chromatogram can be used to calculate the enantiomeric excess.

Spectropolarimetry measures the rotation of plane-polarized light by a chiral substance. The specific rotation is a characteristic physical property for each enantiomer. While the direction of rotation (dextrorotatory (+) or levorotatory (-)) does not directly correlate to the R/S designation, it provides a means of distinguishing between enantiomers and can be used to determine the absolute configuration by comparison to known standards or literature data.

Furthermore, the absolute configuration can be unequivocally assigned by comparing the experimental circular dichroism (CD) spectrum with spectra predicted from quantum mechanical calculations for both the (R) and (S) configurations. A match between the experimental and one of the calculated spectra confirms the absolute stereochemistry.

Isotopic Labelling and Tracer Studies for Pathway Delineation

To understand how this compound is synthesized in nature, isotopic labelling and tracer studies are employed. These experiments involve providing a plant or cell culture with a precursor molecule containing a "heavy" isotope (like ¹³C or ¹⁵N) or a radioactive isotope (like ¹⁴C). By tracking the incorporation of this label into the final product, the biosynthetic pathway can be mapped out.

The biosynthesis of all benzylisoquinoline alkaloids begins with the amino acid L-tyrosine, which is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules are then joined in a Pictet-Spengler reaction to form (S)-norcoclaurine, the central precursor to this entire class of compounds. The subsequent steps to form this compound involve methylation reactions, for which S-adenosyl methionine (SAM) is the methyl donor. Tracer studies using labeled tyrosine and SAM are fundamental to confirming these steps. The stereochemical inversion from the (S) configuration of the precursor to the (R) configuration of the product is a key area of investigation that can be explored using stereospecifically labeled intermediates.

Computational Chemistry and Cheminformatics in Structure Prediction and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound. Using methods such as Density Functional Theory (DFT), researchers can:

Predict stable conformations: By calculating the energies of different spatial arrangements of the atoms, the most stable three-dimensional structure can be predicted.

Simulate spectroscopic data: NMR and CD spectra can be calculated and compared with experimental data to aid in structure verification and the assignment of absolute configuration.

Investigate reaction mechanisms: The energetic pathways of the enzymatic reactions involved in biosynthesis can be modeled to understand how enzymes catalyze these complex transformations with high specificity and stereoselectivity.

Cheminformatics involves the use of computational tools to organize, analyze, and utilize chemical information. Databases like BIAdb (a database of benzylisoquinoline alkaloids) are valuable resources for comparing the properties of this compound with those of known compounds.

Advanced Chromatographic Separation Techniques (e.g., UHPLC-MS) for Metabolite Profiling

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small molecules in a biological sample. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a key technology for this purpose in plant science. researchgate.net UHPLC provides rapid and high-resolution separation of complex mixtures, while MS offers sensitive and specific detection. rhhz.net

In the study of this compound, UHPLC-MS is used to:

Analyze the alkaloid profile of plant extracts: This allows for the detection of this compound alongside other related alkaloids. researchgate.net

Compare metabolite profiles across different tissues or conditions: This can reveal where and under what circumstances this compound is produced. oup.com

Quantify changes in alkaloid levels: This is essential for understanding the regulation of the biosynthetic pathway.

The coupling of UHPLC with high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provides accurate mass data that facilitates the confident identification of known and novel metabolites in complex plant extracts. researchgate.netoup.com

Genetic and Enzymatic Studies of R N Methylcoclaurinium Biosynthesis

Identification and Characterization of Enzymes Involved in the Biosynthetic Pathway (e.g., Cytochrome P450 enzymes, Methyltransferases)

The biosynthetic pathway leading to (R)-N-methylcoclaurinium involves a series of enzymatic reactions that construct the characteristic benzylisoquinoline scaffold. The key enzymes identified and characterized in this pathway are primarily synthases and methyltransferases.

The initial step involves the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This crucial reaction is catalyzed by norcoclaurine synthase (NCS) , which performs a stereospecific Pictet-Spengler reaction to form (S)-norcoclaurine. nih.gov NCS is a well-characterized enzyme that establishes the fundamental 1-benzylisoquinoline (B1618099) core structure of all subsequent BIAs. oup.comnih.gov

Following the formation of norcoclaurine, two sequential methylation reactions occur. The first is the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , to produce coclaurine (B195748). The second methylation, a critical step for the formation of the target compound, is the N-methylation of coclaurine. This reaction is catalyzed by coclaurine N-methyltransferase (CNMT) , which transfers a methyl group from the co-factor S-adenosyl-L-methionine (AdoMet) to the secondary amine of coclaurine, yielding N-methylcoclaurine. nih.govnih.gov Structural and functional studies of CNMT from Coptis japonica have revealed its active site architecture. nih.gov Notably, CNMT enzymes often exhibit relaxed stereoselectivity and can effectively methylate both (S)- and (R)-coclaurine, which is significant for the production of the (R)-enantiomer of N-methylcoclaurine. nih.gov

Further downstream modifications in the BIA pathway often involve cytochrome P450 (CYP) enzymes . For instance, the hydroxylation of (S)-N-methylcoclaurine at the 3' position is catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1), leading to the formation of 3'-hydroxy-N-methylcoclaurine. nih.gov This intermediate is then O-methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce the central intermediate (S)-reticuline. nih.gov While these steps occur after the formation of N-methylcoclaurine, the characterization of these CYPs and other methyltransferases is essential for understanding the complete metabolic context in which this compound is synthesized and further metabolized. nih.govoup.com

EnzymeAbbreviationFunctionEnzyme ClassSubstrate(s)Product
Norcoclaurine SynthaseNCSCatalyzes the Pictet-Spengler condensationLigase/LyaseDopamine, 4-HPAA(S)-Norcoclaurine
Norcoclaurine 6-O-methyltransferase6OMTO-methylation at the 6-hydroxyl positionMethyltransferase(S)-Norcoclaurine, SAM(S)-Coclaurine
Coclaurine N-methyltransferaseCNMTN-methylation of the secondary amineMethyltransferase(R/S)-Coclaurine, SAM(R/S)-N-methylcoclaurine
N-methylcoclaurine 3'-hydroxylaseNMCH (CYP80B)Hydroxylation at the 3' positionCytochrome P450 Monooxygenase(S)-N-methylcoclaurine3'-hydroxy-(S)-N-methylcoclaurine

Gene Expression Profiling and Regulation of Biosynthetic Enzyme Production

The production of this compound is tightly regulated at the transcriptional level, ensuring that the necessary enzymes are expressed in a coordinated manner. Gene expression profiling studies in BIA-producing plants have identified several families of transcription factors (TFs) that play crucial roles in controlling the biosynthetic pathway. nih.gov

Key transcription factor families implicated in the regulation of BIA biosynthesis include the WRKY , basic helix-loop-helix (bHLH) , and APETALA2/ethylene-responsive factor (AP2/ERF) families. nih.govfrontiersin.org For example, a WRKY-type transcription factor in Papaver somniferum (opium poppy), PsWRKY, has been shown to activate the promoter of the tyrosine/DOPA decarboxylase (TYDC) gene, which is involved in the synthesis of dopamine, a precursor for N-methylcoclaurinium. frontiersin.orgut.ac.ir

In Coptis japonica, a known producer of berberine (B55584), specific bHLH transcription factors have been identified as regulators of isoquinoline (B145761) alkaloid biosynthesis. nih.govmdpi.com Similarly, studies in lotus (B1177795) have pointed to MYB, ERF, and bHLH transcription factors as candidate regulators of BIA biosynthesis. researchgate.net These TFs often respond to developmental cues and environmental stimuli, such as elicitors like jasmonate, which can trigger the expression of biosynthetic genes as part of a plant's defense response. researchgate.net

The regulation of the berberine bridge enzyme (BBE) , which acts downstream of N-methylcoclaurine, has also been studied. While not directly involved in forming this compound, its regulation provides a model for how enzymes in the BIA pathway are controlled. BBE-like enzymes have been found in numerous plant species, where they are involved in various processes including defense against pathogens and development, suggesting a complex regulatory network. nih.govacs.org Co-expression analysis, which identifies genes with similar expression patterns across different tissues or conditions, has been a powerful tool for identifying both new biosynthetic genes and the transcription factors that regulate them. nih.gov

Transcription Factor FamilyExample OrganismTarget Genes/PathwayRegulatory Role
WRKYPapaver somniferum, Coptis japonicaTYDC, other BIA pathway genesPositive regulator, often activating transcription. frontiersin.orgut.ac.ir
bHLH (basic Helix-Loop-Helix)Coptis japonica, LotusBBE, CAS, other BIA pathway genesPositive regulator, interacts with gene promoters. frontiersin.orgresearchgate.net
AP2/ERFVarious BIA-producing plantsBIA pathway genesRegulator, often involved in stress/defense responses. nih.govfrontiersin.org
bZIPPapaver somniferumBIA pathway genesCoordinated regulation with pathway genes. ut.ac.ir

Genetic Engineering and Synthetic Biology Approaches for Modulating this compound Production in Heterologous Systems

The elucidation of the BIA biosynthetic pathway has paved the way for genetic engineering and synthetic biology approaches to produce this compound and its valuable derivatives in microbial hosts. nih.gov Systems such as Saccharomyces cerevisiae (yeast) and Escherichia coli have been engineered as microbial factories for BIA production, offering a potential alternative to plant-based extraction. nih.govnih.gov

The reconstruction of the pathway in a heterologous host begins with establishing a sufficient supply of the precursor, L-tyrosine. eurekalert.org From there, the core pathway to the key intermediate, reticuline (B1680550) (which is downstream of N-methylcoclaurine), is assembled by introducing the plant-derived genes encoding the necessary enzymes (e.g., TYDC, NCS, 6OMT, CNMT, and CYP80B1). nih.govcaltech.edu

Significant efforts have focused on optimizing the production of (S)-reticuline in both yeast and E. coli. nih.govbiorxiv.orgnih.gov These efforts involve several strategies:

Enzyme Discovery and Engineering: Identifying and testing enzyme variants from different plant species to find those with the highest activity and stability in the microbial host. nih.gov

Pathway Optimization: Tuning the expression levels of each biosynthetic gene to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov

Host Engineering: Modifying the host's native metabolism to increase the availability of precursors and cofactors. For example, engineering yeast to synthesize the necessary cofactor tetrahydrobiopterin (B1682763) (BH4) was required for one version of the dopamine synthesis pathway. nih.gov

Compartmentalization: Utilizing the natural compartmentalization of eukaryotic cells like yeast to potentially improve pathway efficiency.

While much of the focus has been on producing (S)-reticuline and downstream products like morphinans, the engineered platforms inherently produce N-methylcoclaurine as an intermediate. eurekalert.orgbiorxiv.org By modifying these systems, for instance, by omitting the downstream hydroxylase (NMCH), it is possible to create strains that specifically accumulate N-methylcoclaurine. These microbial systems provide a powerful platform for studying the biosynthetic enzymes and for producing specific BIA intermediates for further research and development. nih.govnih.gov

Transcriptomic and Proteomic Analyses in Alkaloid-Producing Plants

Transcriptomic and proteomic analyses are powerful tools for discovering new genes and understanding the regulation of BIA biosynthesis in native plant species. nih.gov These "-omics" approaches provide a global snapshot of gene expression (transcriptome) and protein abundance (proteome) in a specific tissue or under certain conditions. nih.govtubitak.gov.tr

Transcriptome analysis , often performed using RNA sequencing (RNA-Seq), has been applied to various BIA-producing plants, including Papaver somniferum, Coptis species, and others. mdpi.comnih.govnih.gov By comparing the transcriptomes of high- and low-alkaloid-producing cultivars or tissues, researchers can identify candidate genes involved in the biosynthesis. nih.gov For example, a comparative transcriptome analysis of a high-papaverine mutant of P. somniferum helped identify differentially expressed methyltransferases potentially involved in its unique biosynthetic route. nih.gov Similarly, full-length transcriptome analysis in Coptis deltoidea identified dozens of transcripts encoding enzymes putatively involved in BIA biosynthesis. nih.gov

Proteomic analysis complements transcriptomics by directly measuring the levels of enzymes present in the plant. nih.govtubitak.gov.tr Studies on different cultivars of opium poppy have used proteomics to identify differentially expressed proteins in organs like the stem and capsule, revealing that processes like photosynthesis and energy metabolism are linked to BIA production. nih.govtubitak.gov.tr These analyses provide direct evidence of the presence of biosynthetic enzymes and can help elucidate post-transcriptional and post-translational regulatory mechanisms that are not apparent from transcript data alone.

Together, transcriptomic, proteomic, and metabolomic data provide a multi-layered understanding of BIA metabolism. uvic.caresearchgate.net Integrating these datasets allows for the construction of comprehensive metabolic network models, facilitating the discovery of novel enzymes, the elucidation of regulatory networks, and providing a rich source of genetic parts for synthetic biology applications. nih.gov

Comparative Biosynthesis and Evolutionary Aspects of R N Methylcoclaurinium

Phylogenetic Distribution and Occurrence of (R)-N-methylcoclaurinium in the Plant Kingdom

This compound and its direct biosynthetic precursors and derivatives are not ubiquitous in the plant kingdom. Their presence is a distinct chemotaxonomic feature, primarily concentrated in specific orders and families of flowering plants. The biosynthesis of BIAs is largely restricted to the order Ranunculales (which includes families like Papaveraceae, Berberidaceae, and Ranunculaceae), the eumagnoliids (such as Magnoliaceae), and has also been identified in families like Nelumbonaceae and Lauraceae. researchgate.net

The occurrence of this compound is intrinsically linked to the production of specific types of BIAs. While the (S)-enantiomer, (S)-N-methylcoclaurine, is a central precursor for a vast array of alkaloids such as morphine, codeine, and berberine (B55584), the (R)-enantiomer serves as the specific building block for other significant alkaloid subgroups. Notably, it is the obligate precursor for proaporphine alkaloids and a variety of bisbenzylisoquinoline alkaloids (bisBIAs).

Tracer experiments in various plant species have confirmed the role of (R)-N-methylcoclaurine (the conjugate base of this compound) in the biosynthesis of these specific alkaloid classes. For example, in Stephania glabra, it is the precursor to proaporphine alkaloids like pronuciferine (B1678250) and bisBIAs like cycleanine. Similarly, it is essential for the formation of bisBIAs such as tiliacorine (B1212292) in Tiliacora racemosa and isotetrandrine (B1672621) in Cocculus laurifolius.

Recent studies have further elucidated the distribution of (R)-enantiomer-specific pathways. In the sacred lotus (B1177795) (Nelumbo nucifera), (R)-N-methylcoclaurine acts as the central branch-point intermediate for the synthesis of proaporphine, aporphine (B1220529), and bisbenzylisoquinoline alkaloids, a pathway distinct from the (S)-reticuline-centric pathways common in the Ranunculales. nih.gov

Below is an interactive data table summarizing the known occurrence of this compound-derived alkaloids in various plant species.

Evolutionary Divergence of Benzylisoquinoline Alkaloid Biosynthetic Pathways

The vast structural diversity of over 2,500 identified BIAs is the result of a complex evolutionary history involving gene duplication, neofunctionalization, and the recruitment of enzymes from primary metabolism. The biosynthetic pathways leading to these alkaloids are believed to have a monophyletic origin, arising before the divergence of the eudicots. researchgate.net

The central pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine. A series of methylation and hydroxylation steps then lead to key branch-point intermediates. In many well-studied plants of the order Ranunculales, such as the opium poppy (Papaver somniferum), the central intermediate is (S)-reticuline. nih.govnih.gov This compound is the gateway to major alkaloid classes like morphinans, protoberberines, and benzophenanthridines. nih.gov

However, the pathway involving this compound represents a significant evolutionary divergence. Instead of proceeding through (S)-reticuline, this branch utilizes the (R)-enantiomer of N-methylcoclaurine. This stereochemical specificity is a critical evolutionary juncture that dictates the type of alkaloids a plant can produce. The evolution of enzymes capable of producing or specifically utilizing this compound allowed for the synthesis of entirely new chemical scaffolds, namely the proaporphine and bisbenzylisoquinoline alkaloids.

This divergence is clearly illustrated in Nelumbo nucifera. This species lacks the enzyme N-methylcoclaurine 3'-hydroxylase (NMCH), which is necessary to convert (S)-N-methylcoclaurine to the precursor of (S)-reticuline. nih.gov Consequently, N-methylcoclaurine itself, in its (R)- and (S)-forms, becomes the key branch-point intermediate, leading to a different suite of alkaloids than those found in poppy. nih.gov This absence of a key enzyme highlights how gene loss or divergence can be as evolutionarily significant as gene duplication in shaping metabolic pathways.

Gene duplication, particularly tandem duplication, has been identified as a major driver of BIA pathway diversification. nih.gov Duplicated genes encoding enzymes like O-methyltransferases (OMTs) or cytochrome P450s can undergo neofunctionalization, where one copy retains the original function while the other evolves a new substrate specificity or catalytic activity. This process likely gave rise to the specialized enzymes that recognize this compound and catalyze the specific oxidative coupling reactions required to form the complex structures of bisBIAs or the characteristic biphenyl (B1667301) linkage of proaporphines.

Comparative Analysis of Enzymatic Specificities and Pathway Variations Across Species

The functional divergence of BIA pathways is rooted in the substrate and stereochemical specificity of their constituent enzymes. The enzymes that act upon coclaurine (B195748) and its N-methylated derivatives are particularly important in determining the pathway's direction.

N-Methyltransferases (NMTs): The methylation of coclaurine to N-methylcoclaurine is catalyzed by coclaurine N-methyltransferase (CNMT). Studies on CNMT from various species have revealed that while it is essential for the pathway, its specificity can vary. Some N-methyltransferases exhibit broad substrate specificity, capable of methylating both (R)- and (S)-enantiomers of various 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursors. qmul.ac.ukexpasy.org For instance, isoforms of (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase from Berberis cell cultures can methylate a wide range of substrates, including both enantiomers of coclaurine. qmul.ac.uk This promiscuity suggests an evolutionary state from which more specific enzymes could have evolved.

Epimerases: The conversion of the initially synthesized (S)-N-methylcoclaurine to (R)-N-methylcoclaurine is a critical step for entry into the bisBIA pathway. While the specific enzyme responsible for this epimerization in plants has been elusive, recent work in synthetic biology has shown that didomain enzymes with separate reductase and oxidase domains can catalyze this reaction. nih.gov The efficiency of this conversion was significantly increased by creating a hybrid enzyme from domains found in different plant species, suggesting that the evolution of this function may be modular. nih.gov

Cytochrome P450 Oxidases: The final, and often structure-defining, steps in the biosynthesis of alkaloids from this compound are catalyzed by specialized cytochrome P450 enzymes. These enzymes perform the intramolecular C-C phenol (B47542) coupling to form proaporphines or the intermolecular C-O or C-C coupling of two this compound units to form the diverse range of bisbenzylisoquinoline alkaloids. nih.gov

A comparative analysis between Papaver somniferum and Nelumbo nucifera highlights these enzymatic differences starkly:

P. somniferum possesses a robust pathway involving N-methylcoclaurine 3'-hydroxylase (NMCH, a CYP80B enzyme) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline as the central hub. nih.govqmul.ac.ukresearchgate.net

N. nucifera lacks a functional NMCH, preventing the formation of 3'-hydroxylated BIAs and (S)-reticuline. nih.gov Instead, it has evolved distinct cytochrome P450s, such as a proaporphine synthase (NnCYP80Q1) and a bisbenzylisoquinoline synthase (NnCYP80Q2), that act directly on (R)-N-methylcoclaurine. nih.gov

This demonstrates how the presence or absence of specific enzymes, and variations in their substrate specificity, lead to profoundly different alkaloid profiles across plant lineages, all originating from the same core benzylisoquinoline scaffold.

Future Directions and Emerging Research Avenues for R N Methylcoclaurinium

Unraveling Cryptic Biosynthetic Steps and Novel Enzymes

The biosynthetic pathway leading to and from (R)-N-methylcoclaurinium is foundational to a vast collection of pharmacologically important alkaloids. While the major enzymatic steps have been outlined, significant gaps in knowledge remain, particularly concerning uncharacterized "cryptic" reactions and the novel enzymes that catalyze them.

Future research will focus on identifying and characterizing these elusive enzymes. For instance, while it is known that this compound is a substrate for enzymes like CYP80A and CYP80G, which catalyze carbon-carbon (C-C) and carbon-oxygen (C-O) coupling to form aporphine (B1220529) and bisbenzylisoquinoline alkaloids respectively, the full substrate flexibility and mechanistic details of these and other enzymes are still being explored. researchgate.net The discovery of new enzymes is crucial, as they can reveal alternative biosynthetic routes or regulatory steps that are currently unknown.

Metagenomic approaches, which involve sequencing genetic material directly from environmental samples, offer a promising avenue for discovering novel enzymes from uncultivable organisms. nih.gov This strategy could uncover biocatalysts with unique properties for modifying this compound and its derivatives. Furthermore, investigating the organ-specific production of alkaloids can provide clues to the localized expression of biosynthetic enzymes, helping to narrow down candidate genes for further study. nih.gov The elucidation of these pathways is not just an academic exercise; it is essential for appreciating the synthetic ingenuity of nature and for enabling new metabolic engineering strategies. rsc.org

Table 1: Key Enzyme Families in BIA Biosynthesis and Their Roles

Enzyme FamilyGeneral Function in BIA PathwayExample Related to this compound
Cytochrome P450 Monooxygenases (CYP) Catalyze a wide range of oxidative reactions, including hydroxylations and coupling reactions.NnCYP80A and NnCYP80G in Nelumbo nucifera use (R)-N-methylcoclaurine as a substrate for C-O and C-C coupling to form bisbenzylisoquinoline and aporphine alkaloids. researchgate.net
O-methyltransferases (OMTs) Transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group.6OMT favors (R)-configuration intermediates in alkaloid synthesis in the sacred lotus (B1177795). researchgate.net
N-methyltransferases (NMTs) Transfer a methyl group from SAM to an amino group.Involved in the conversion of coclaurine (B195748) to N-methylcoclaurine.
Berberine (B55584) Bridge Enzyme (BBE)-like enzymes Catalyze the oxidative cyclization of N-methylated precursors.BBE itself acts on (S)-reticuline, a downstream derivative, but related enzymes could act on other intermediates. nih.gov

Harnessing Synthetic Biology for Sustainable and Scalable Production

The low abundance of many valuable alkaloids in their native plant sources presents a significant obstacle to their widespread use. researchgate.net Synthetic biology offers a transformative solution by engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to serve as cellular factories for producing compounds like this compound and its derivatives. nih.govfrontiersin.org This approach allows for sustainable, scalable, and controlled production using inexpensive carbon sources. frontiersin.org

The process involves redesigning the natural biosynthetic pathway in a tractable host organism. nih.govfrontiersin.org Significant progress has been made in engineering microbes to produce complex molecules, demonstrating the feasibility of this strategy. nih.gov Key to this endeavor is the discovery and characterization of all the necessary biosynthetic enzymes, from the initial precursor L-tyrosine to the final product. nih.gov

Future work in this area will focus on:

Pathway Optimization: Fine-tuning the expression of biosynthetic genes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Host Engineering: Modifying the host organism's native metabolism to increase the supply of precursors and divert resources towards the desired alkaloid pathway.

Novel Enzyme Integration: Incorporating newly discovered enzymes to create novel pathways or improve the efficiency of existing ones.

Scientists are developing advanced genetic tools to modify non-model microbes, which may possess unique metabolic capabilities beneficial for producing complex plant-derived chemicals. ornl.gov By applying principles of biosystems design, researchers can accelerate the creation of custom microbes for a variety of biotechnological applications. ornl.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Alkaloid Metabolism

To fully comprehend and engineer the biosynthesis of this compound, a systems-level understanding is required. This can be achieved by integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netconsensus.app This multi-omics approach provides a comprehensive view of the flow of genetic information from DNA to RNA to protein, and ultimately to the synthesis of metabolites.

The integration of these datasets allows researchers to correlate changes in metabolite levels with the expression of the genes encoding the enzymes responsible for their synthesis. nih.gov This is a powerful tool for identifying new genes involved in BIA biosynthesis and for understanding how these pathways are regulated within the plant. nih.govresearchgate.netconsensus.app For example, combining full-length transcriptome sequencing with metabolomics has become an efficient and cost-effective method for elucidating the biosynthetic pathways of plant secondary metabolites. nih.gov

Recent advances include the application of single-cell multi-omics and spatial transcriptomics. nih.gov These techniques can provide unprecedented resolution, showing how BIA metabolism is regulated in specific cell types and tissues within the plant. nih.gov This detailed knowledge is invaluable for both fundamental science and for designing more effective metabolic engineering strategies.

Table 2: Applications of Omics Technologies in BIA Research

Omics TechnologyApplicationPotential Insight for this compound
Genomics Sequencing and analyzing the entire genome of a BIA-producing plant.Identification of gene clusters involved in BIA biosynthesis and discovery of candidate enzyme-encoding genes. nih.gov
Transcriptomics Analyzing the complete set of RNA transcripts in a cell or tissue.Reveals which genes are actively expressed under specific conditions or in certain tissues, helping to pinpoint enzymes active in the this compound pathway. nih.gov
Proteomics Studying the entire set of proteins produced by an organism.Direct identification and quantification of biosynthetic enzymes present in a sample.
Metabolomics Analyzing the complete set of small-molecule metabolites.Quantifies the levels of this compound and related intermediates, providing a direct readout of metabolic flux. nih.gov

Advanced Molecular Modeling and Computational Approaches for Mechanistic Insights

Computational chemistry and molecular modeling are becoming indispensable tools for gaining deep mechanistic insights into the enzymes of alkaloid biosynthesis. tib.eu These approaches can simulate the interactions between an enzyme and its substrate, such as this compound, at the atomic level. This allows researchers to understand how these enzymes achieve their remarkable specificity and catalytic power.

Key computational techniques include:

Homology Modeling: Creating a 3D structural model of an enzyme based on the known structure of a related protein. This is often the first step when an experimental structure is not available.

Molecular Docking: Predicting the preferred orientation of a substrate when it binds to an enzyme's active site. This can help to rationalize substrate specificity.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the enzyme-substrate complex over time, providing insights into the dynamic processes of binding and catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that treats the chemically reactive part of the active site with high-level quantum mechanics while the rest of the protein is treated with more computationally efficient classical mechanics. This is used to model the chemical reaction mechanism itself.

These computational tools can guide protein engineering efforts. For example, by understanding which amino acid residues are critical for catalysis, researchers can design mutations to alter an enzyme's substrate specificity or improve its efficiency, which is a key goal for synthetic biology applications. researchgate.net Computational metabolomics can also help in the exploration of a plant's chemical diversity and in generating hypotheses about the evolution of biosynthetic pathways. nih.gov

Q & A

Q. What are the optimal synthetic routes for (R)-N-methylcoclaurinium, and how can stereochemical purity be ensured during synthesis?

Methodological Answer: Prioritize asymmetric synthesis techniques (e.g., chiral auxiliaries or catalytic enantioselective methods) to control stereochemistry. Validate purity using chiral HPLC or polarimetry, cross-referenced with 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and purification steps in detail .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Combine multiple orthogonal methods:

  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities.
  • IR Spectroscopy : Verify functional groups (e.g., methylamine moieties). If data conflicts, re-isolate the compound, check for solvent residues/degradants, and compare with literature spectra of structurally analogous compounds .

Q. How can researchers design controlled experiments to assess the stability of this compound under physiological conditions?

Methodological Answer: Simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Use LC-MS to monitor degradation products over time. Include negative controls (e.g., compound-free buffer) and positive controls (e.g., a known labile compound) to validate assay sensitivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activity of this compound across different in vitro models?

Methodological Answer:

  • Variable Standardization : Ensure consistent cell lines, assay conditions (e.g., incubation time, concentration ranges), and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways that may explain divergent results.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity in experimental designs .

Q. How can researchers optimize the enantiomeric excess (EE) of this compound in scalable synthetic protocols?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) under varying pressures/temperatures.
  • Kinetic Resolution : Monitor reaction progress via inline analytics (e.g., FTIR) to terminate reactions at peak EE.
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting EE .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can discrepancies between in silico and in vitro data be addressed?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina with flexible side-chain sampling.
  • MD Simulations : Run 100+ ns simulations to assess binding stability.
  • Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. If discrepancies arise, re-evaluate force field parameters or solvation models .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing interspecies variability?

Methodological Answer:

  • Cross-Species Profiling : Compare ADME (absorption, distribution, metabolism, excretion) in ≥2 animal models (e.g., rodents and non-rodents).
  • Tracer Techniques : Use radiolabeled 14C^{14}C- or 3H^3H-isotopes to track compound distribution.
  • Population PK Modeling : Apply nonlinear mixed-effects models (NONMEM) to account for variability and extrapolate to humans .

Methodological Best Practices

  • Replication : Follow NIH guidelines for preclinical studies, including sample-size justification, blinding, and independent replication cohorts .
  • Data Transparency : Deposit raw spectral data, synthetic protocols, and assay results in FAIR-compliant repositories (e.g., Chemotion, nmrXiv) .
  • Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address peer-review critiques .

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(R)-N-methylcoclaurinium

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